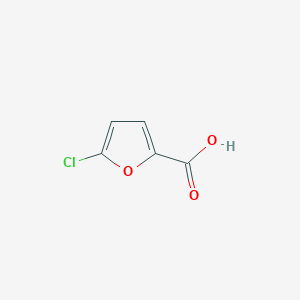

5-氯呋喃-2-羧酸

描述

5-Chlorofuran-2-carboxylic acid is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring. While the provided papers do not directly discuss 5-chlorofuran-2-carboxylic acid, they do provide information on closely related compounds that can offer insights into the properties and potential reactivity of 5-chlorofuran-2-carboxylic acid.

Synthesis Analysis

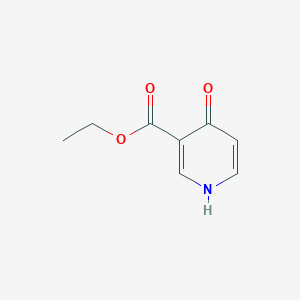

The synthesis of related benzofuran compounds involves several steps, including the formation of the benzofuran ring and subsequent functionalization. For instance, the synthesis of 5-(3-pyridylmethyl)benzofuran-2-carboxylic acids involves the use of microsomal enzyme from human platelets to assay the inhibition of TxA2 biosynthesis. The synthesis process is sensitive to substitutions on the benzofuran ring and the carboxylic acid group, which can affect the potency of the resulting compounds . Another related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, is synthesized through a one-pot reaction involving 4-chlorophenol and a subsequent desulfurization step . These methods could potentially be adapted for the synthesis of 5-chlorofuran-2-carboxylic acid.

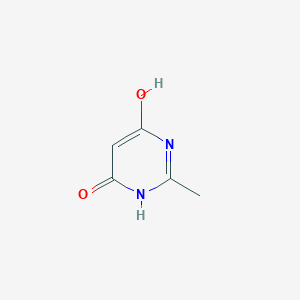

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. In the case of thromboxane A2 synthase inhibitors, the presence of a pyridylmethyl group on the benzofuran ring is significant for the inhibitory activity. Structural modifications can lead to large reductions in potency, especially when the pyridine ring is altered . For the β-amyloid aggregation inhibitor, the chloro and methoxyphenyl groups on the benzofuran ring are key functional groups that contribute to the compound's activity . These findings suggest that the molecular structure of 5-chlorofuran-2-carboxylic acid, particularly the position and nature of substituents, would be important for its chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents on the benzofuran core. For example, the synthesis of thromboxane A2 synthase inhibitors shows that modifications to the carboxylic acid group can cause modest reductions in potency, indicating that this group is involved in the compound's reactivity . Similarly, the synthesis of the β-amyloid aggregation inhibitor involves key reactions such as Pummerer reaction conditions and acylation, which are influenced by the substituents present on the benzofuran ring . These reactions could provide a framework for understanding the types of chemical reactions that 5-chlorofuran-2-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-chlorofuran-2-carboxylic acid are not directly discussed in the provided papers, the properties of similar benzofuran derivatives can be inferred. The solubility, melting point, and stability of these compounds are likely to be affected by the presence of substituents such as the chloro group and the carboxylic acid moiety. The potency of the compounds as enzyme inhibitors or aggregation inhibitors also provides indirect information about their binding affinities and interactions with biological molecules . These properties are essential for the practical application of these compounds in medicinal chemistry and other fields.

科学研究应用

合成新化合物

5-氯呋喃-2-羧酸已被用于合成各种新化合物:

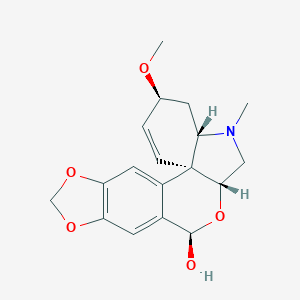

- Gao等人(2011年)描述了合成含亚甲二氧基基团的2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物,使用了涉及乙酸-4-氯-3-氧代丁酸酯的底物,暗示了氯呋喃衍生物在有机合成中的潜在多功能性 (Gao et al., 2011)。

生物合成和活性

5-氯呋喃-2-羧酸及其衍生物已在生物合成和活性研究中被研究:

- Stapon等人(2003年)讨论了碳青霉烯类抗生素的生物合成,涉及结构类似于5-氯呋喃-2-羧酸的碳青霉烯类β-内酰胺抗生素 (Stapon et al., 2003)。

- Sniady等人(2008年)探索了5-氯呋喃嘧啶核苷类似物的合成,作为潜在的抗病毒药物,使用3-氯呋喃作为底物 (Sniady et al., 2008)。

材料科学和化学

材料科学和化学领域的研究也包括了5-氯呋喃-2-羧酸:

- Mojumdar等人(2009年)详细介绍了从1-苯并呋喃-2-甲醛出发合成[1]苯并呋喃[3,2-c]吡啶,展示了苯并呋喃衍生物在复杂化学合成中的实用性 (Mojumdar et al., 2009)。

- Dorff等人(2011年)合成了[13C5]和[羰基-14C]-5-氯呋喃-2-羧酸,强调了呋喃在标记化合物研究中的重要性 (Dorff et al., 2011)。

环境和绿色化学

5-氯呋喃-2-羧酸衍生物在环境和绿色化学应用中也很重要:

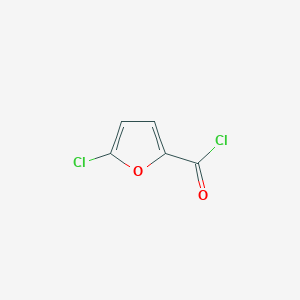

- Dutta等人(2015年)讨论了从生物质衍生的5-(氯甲基)呋喃醛制备酸氯衍生物,突显了呋喃衍生物在可持续化学中的潜力 (Dutta et al., 2015)。

安全和危害

作用机制

Target of Action

It is used as a reagent in the synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[330]octane, a α4β2 nicotinic acetylcholine receptor agonist . This suggests that it may interact with nicotinic acetylcholine receptors in its derivative form.

Mode of Action

Its derivative, 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[330]octane, acts as an agonist at the α4β2 nicotinic acetylcholine receptors . This suggests that 5-Chlorofuran-2-carboxylic acid may interact with these receptors in a similar manner, possibly by binding to the receptor and inducing a conformational change that allows ion flow across the cell membrane.

Biochemical Pathways

Given its role in the synthesis of an α4β2 nicotinic acetylcholine receptor agonist , it may influence pathways related to neurotransmission, particularly those involving acetylcholine.

Result of Action

Its derivative, 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[330]octane, is known to act as an agonist at α4β2 nicotinic acetylcholine receptors , suggesting that 5-Chlorofuran-2-carboxylic acid may have similar effects in its derivative form.

属性

IUPAC Name |

5-chlorofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBDUTXMIMRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

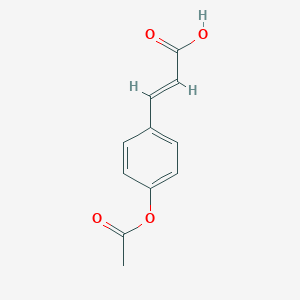

Canonical SMILES |

C1=C(OC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284096 | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorofuran-2-carboxylic acid | |

CAS RN |

618-30-4 | |

| Record name | 618-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-furoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82CK397B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was there a need to synthesize labeled 5-Chlorofuran-2-carboxylic acid?

A1: The synthesis of labeled compounds is crucial for various investigative studies. While numerous labeled compounds and their preparation methods exist, there is a constant need to develop building blocks for biologically relevant molecules. Furans are common in bioactive molecules, and although a good synthesis of labeled furan exists [], a labeled form of the relatively uncommon 5-chlorofuran-2-furoic acid was required for specific research purposes [].

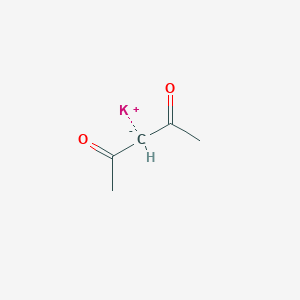

Q2: How was [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid synthesized?

A2: The synthesis involved a two-step process. First, [¹³C4]furan reacted with ¹³CO2 to carboxylate the lithium anion of the furan. This was followed by chlorination using benzyltrimethylammonium dichloroiodate to yield the desired [¹³C5]-5-chlorofuran-2-carboxylic acid []. The same procedure was then employed with unlabeled furan and ¹⁴CO2 to obtain [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)

![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)